2-Methoxy-6-(m-tolyl)nicotinic acid
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Overview
Description
2-Methoxy-6-(m-tolyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxy group at the 2-position and a methyl group at the meta position of the tolyl group attached to the 6-position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(m-tolyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Another approach involves the multicomponent synthesis of nicotinic acid derivatives. This method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids, followed by regioselective alkylation and subsequent intramolecular heterocyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency, scalability, and environmental benignity. The reaction conditions can be optimized to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(m-tolyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methoxy-6-(m-tolyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cardiovascular and neurodegenerative disorders.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(m-tolyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. For example, it may interact with nicotinic receptors, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy nicotinic acid
- 6-Methoxy-2-naphthoic acid
- 3-Methoxy-2-nitrobenzoic acid
Uniqueness
2-Methoxy-6-(m-tolyl)nicotinic acid is unique due to the specific positioning of its methoxy and tolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methoxy-6-(3-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-3-5-10(8-9)12-7-6-11(14(16)17)13(15-12)18-2/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDSVRSIVRVHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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